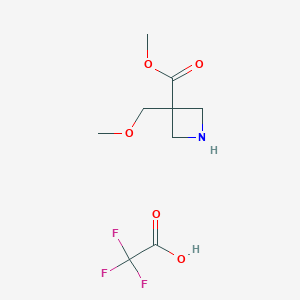
Methyl 3-(methoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(methoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C9H14F3NO5 and its molecular weight is 273.208. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 3-(methoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound that has garnered attention in the fields of medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, synthesis, and potential applications based on diverse sources.
Chemical Structure and Synthesis
The compound belongs to the azetidine family, characterized by a four-membered nitrogen-containing ring. Its unique structure includes both a methoxymethyl group and a trifluoroacetic acid moiety, which contribute to its chemical properties and biological activities.
Synthesis Overview:
- The synthesis typically involves multiple steps:
- Formation of azetidine-3-carboxylic acid derivatives.
- Activation of the carboxylic acid group.
- Reaction with azetidine-3-carbonyl chloride.
- Purification of the final product.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. It has been shown to mimic certain biological molecules, which aids in biochemical assays and drug design.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding: It can bind to receptors, potentially modulating signaling pathways critical for cellular functions.
Case Studies and Research Findings
-
Anticancer Activity:
- Research indicates that azetidine derivatives exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, modifications in the azetidine structure significantly influence their potency against breast cancer cells like MDA-MB-231 and MDA-MB-468. The presence of the trifluoroacetic acid moiety enhances cellular uptake and activity compared to other analogues lacking this feature .
- Cell Membrane Permeability:
- Selectivity and Potency:
Data Tables
| Compound | Target Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| Methyl 3-(methoxymethyl)azetidine-3-carboxylate; TFA | MDA-MB-231 | 2.7 | High |
| Methyl azetidine-3-carboxylate | MCF-10A (normal) | >10 | Low |
| Analog A (similar structure) | MDA-MB-468 | 4.4 | Moderate |
Industrial Applications
Due to its unique properties, Methyl 3-(methoxymethyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid holds potential for various industrial applications:
- Pharmaceutical Development: As a lead compound in drug discovery targeting cancer and other diseases.
- Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
特性
IUPAC Name |
methyl 3-(methoxymethyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.C2HF3O2/c1-10-5-7(3-8-4-7)6(9)11-2;3-2(4,5)1(6)7/h8H,3-5H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIISBYFWPHORGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)C(=O)OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













